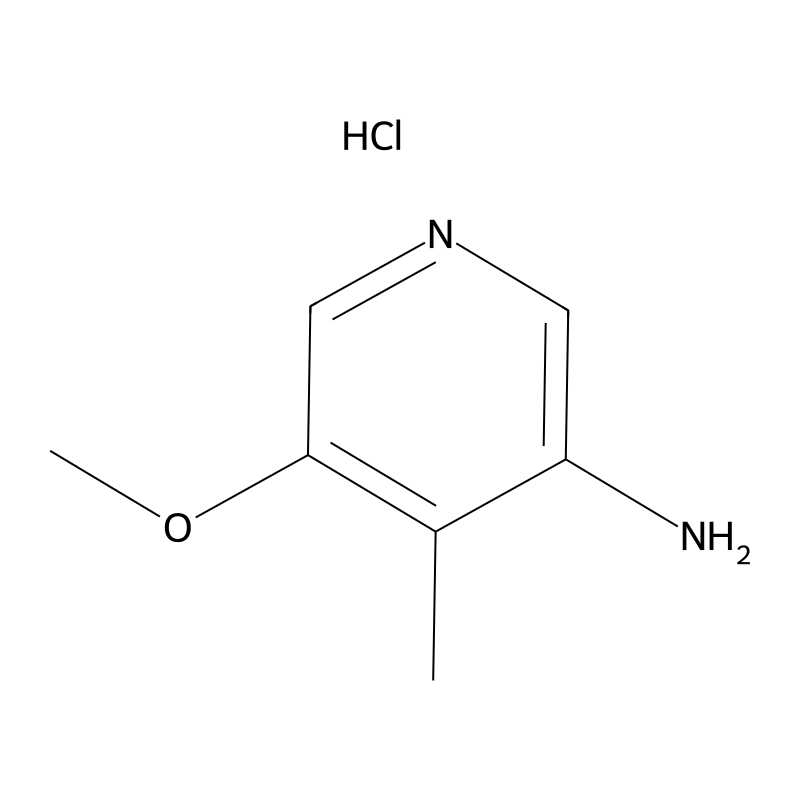

5-Methoxy-4-methylpyridin-3-amine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Pharmaceutical Intermediates

Scientific Field: Pharmaceutical Chemistry Summary: As an intermediate in pharmaceuticals, it contributes to the synthesis of active pharmaceutical ingredients (APIs). Methods: It undergoes various reactions such as alkylation, acylation, and others under strict GMP conditions to ensure the safety and efficacy of the APIs produced. Results: The compound’s incorporation into APIs has been successful, with subsequent medications displaying expected therapeutic effects .

Dye Production

Scientific Field: Chemical Engineering - Dye Manufacturing Summary: In dye production, it acts as a precursor to synthesize complex dyes with specific color properties. Methods: It is involved in diazotization reactions, coupled with components that impart the desired color to the final dye product. Results: The dyes produced exhibit vibrant colors and good fastness properties, making them suitable for industrial use .

Pesticide Development

Scientific Field: Agricultural Chemistry Summary: It is utilized in the development of novel pesticides, contributing to the structural formation of compounds that are effective against pests. Methods: The compound is reacted with other chemicals to produce pesticides that are tested for efficacy and environmental impact. Results: The resulting pesticides show promising results in controlling pest populations without significant negative environmental effects .

Flavor and Fragrance Industry

Scientific Field: Food Chemistry Summary: It is used to develop flavors and fragrances by reacting with other compounds to create new aromatic molecules. Methods: The compound undergoes controlled reactions to ensure the safety and desired sensory properties of the end products. Results: The flavors and fragrances developed are found to be appealing and have been successfully incorporated into consumer products .

Chemical Synthesis Research

Scientific Field: Chemistry - Research and Development Summary: In R&D, it is used to explore new synthetic pathways and reactions. Methods: Researchers use it in small-scale reactions to study its reactivity and potential as a building block for more complex molecules. Results: Studies have shown that it can participate in a variety of chemical reactions, opening up new possibilities for synthetic chemistry .

Catalysis Research

Scientific Field: Chemistry - Catalysis Summary: This compound is investigated for its potential as a catalyst or a catalyst precursor in various chemical reactions. Methods: It is tested in small-scale reactions to determine its efficiency and selectivity as a catalyst. Results: Preliminary results indicate that it can enhance reaction rates and yields under certain conditions .

Material Science

Scientific Field: Material Science Summary: The compound is used in the synthesis of new materials, such as conductive polymers or advanced ceramics. Methods: It is incorporated into polymer chains or ceramic matrices during the material synthesis process. Results: The new materials exhibit improved properties, such as increased conductivity or thermal stability .

Biochemistry

Scientific Field: Biochemistry Summary: In biochemistry, it serves as a reagent in the study of enzyme-catalyzed reactions and metabolic pathways. Methods: It is used to modify enzymes or substrates to investigate reaction mechanisms. Results: The studies provide insights into enzyme function and potential drug targets .

Environmental Chemistry

Scientific Field: Environmental Chemistry Summary: The compound is explored for its use in environmental remediation, such as the detoxification of pollutants. Methods: It is applied in various degradation processes to break down harmful chemicals. Results: The compound shows promise in reducing the toxicity of certain pollutants .

Nanotechnology

Scientific Field: Nanotechnology Summary: It is utilized in the creation of nanostructured materials, which have applications in electronics, medicine, and energy storage. Methods: The compound is used to synthesize nanoparticles or to modify the surface of existing nanomaterials. Results: The resulting nanostructures demonstrate unique properties and potential for innovative applications .

Pharmacological Research

Scientific Field: Pharmacology Summary: This compound is a key ingredient in the development of new pharmacological agents. Methods: It is used to synthesize compounds that are then tested for their therapeutic potential. Results: Some synthesized compounds show promising pharmacological activity and are candidates for further drug development .

5-Methoxy-4-methylpyridin-3-amine hydrochloride is a chemical compound with the molecular formula C₇H₁₁ClN₂O. It is classified as a pyridine derivative and features a methoxy group and an amino group attached to the pyridine ring. This compound is recognized for its potential applications in biochemical research and pharmaceutical development, particularly in the field of proteomics and drug discovery .

The chemical reactivity of 5-Methoxy-4-methylpyridin-3-amine hydrochloride can be attributed to its functional groups. The amino group can participate in nucleophilic substitution reactions, while the methoxy group may undergo demethylation under certain conditions. Additionally, this compound can react with various electrophiles, making it versatile for synthetic chemistry applications. Specific reactions include:

- Nucleophilic Substitution: The amino group can displace halides or other leaving groups.

- Demethylation: Under strong acidic or basic conditions, the methoxy group may be removed, yielding 4-methylpyridin-3-amine.

Research indicates that 5-Methoxy-4-methylpyridin-3-amine hydrochloride exhibits biological activity that may be beneficial in various therapeutic contexts. Preliminary studies suggest its potential as:

- Antimicrobial Agent: Demonstrating activity against certain bacterial strains.

- Neuroprotective Effects: Potentially influencing neurotransmitter systems and offering protective effects in neurodegenerative models.

The synthesis of 5-Methoxy-4-methylpyridin-3-amine hydrochloride generally involves multi-step organic reactions. Common methods include:

- Methylation of 4-Methylpyridin-3-amine: This can be achieved using methyl iodide in the presence of a base to introduce the methoxy group.

- Hydrochloride Formation: The free base form of 5-Methoxy-4-methylpyridin-3-amine can be converted into its hydrochloride salt by treatment with hydrochloric acid.

These methods allow for the efficient production of the compound for research purposes.

5-Methoxy-4-methylpyridin-3-amine hydrochloride finds applications primarily in:

- Biochemical Research: As a reference standard in proteomic studies.

- Pharmaceutical Development: Investigated for its potential therapeutic effects in various diseases.

Its unique structure allows it to serve as a scaffold for further chemical modifications aimed at enhancing biological activity.

Interaction studies involving 5-Methoxy-4-methylpyridin-3-amine hydrochloride have focused on its binding affinity to various biological targets. These studies are crucial for understanding its pharmacodynamics and pharmacokinetics. Notable findings include:

- Receptor Binding: Investigations into how this compound interacts with neurotransmitter receptors.

- Enzyme Inhibition: Potential inhibition of enzymes involved in metabolic pathways, which could lead to therapeutic applications.

Such studies provide insights into both the efficacy and safety profiles of this compound.

5-Methoxy-4-methylpyridin-3-amine hydrochloride shares structural similarities with several other pyridine derivatives. A comparison with similar compounds highlights its unique features:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Methylpyridin-3-amine | Lacks methoxy group | Simpler structure, less biological activity |

| 5-Ethoxy-4-methylpyridin-3-amine | Ethoxy instead of methoxy | Altered solubility and reactivity |

| 2-Amino-5-methoxypyridine | Different position of amino group | Varying biological interactions |

These comparisons illustrate how the presence of specific functional groups influences the compound's properties and potential applications.

The retrosynthetic analysis of 5-Methoxy-4-methylpyridin-3-amine hydrochloride reveals multiple strategic disconnections that can guide synthetic planning. The target compound, with molecular formula C₇H₁₁ClN₂O, can be deconstructed through several key bond-breaking approaches [1] [2].

The most direct retrosynthetic approach involves the disconnection of the hydrochloride salt formation, revealing the free base 5-methoxy-4-methylpyridin-3-amine (CAS: 77903-28-7) as the immediate precursor [3] [4]. This compound can be further analyzed through three principal retrosynthetic pathways: (1) direct functionalization of simpler pyridine precursors, (2) construction of the pyridine ring system through cyclocondensation reactions, and (3) sequential functional group transformations on substituted pyridine scaffolds [5] [6].

The methoxy group at position 5 can be introduced through nucleophilic substitution reactions on halogenated pyridines, while the amino group at position 3 typically requires either direct amination reactions or nitro group reduction strategies [7] [8]. The methyl substituent at position 4 is commonly installed through alkylation reactions or can be present in the starting materials such as 4-methylpyridine derivatives [1] [9].

Analysis of the substitution pattern reveals that the electron-donating methoxy group activates the pyridine ring toward electrophilic substitution, while the electron-withdrawing pyridine nitrogen deactivates the ring toward these same reactions [10] [11]. This electronic environment must be carefully considered when planning synthetic sequences to avoid unwanted side reactions and ensure regioselectivity [12] [13].

Principal Synthetic Routes

From Pyridine Precursors

The synthesis of 5-methoxy-4-methylpyridin-3-amine hydrochloride from pyridine precursors represents one of the most straightforward approaches, leveraging readily available starting materials such as 4-methylpyridine and its derivatives [1] [9]. The Chichibabin reaction, involving the treatment of pyridine derivatives with sodium amide in liquid ammonia, has been extensively studied for introducing amino groups at the 2-position of pyridines [8] [11]. However, modifications of this classical approach have been developed to achieve 3-amino substitution patterns.

A prominent synthetic route begins with 4-methylpyridine as the starting material, which undergoes sequential functionalization to install the methoxy and amino substituents [1]. The process typically involves initial bromination or chlorination at the 3-position, followed by nucleophilic substitution with methoxide to introduce the methoxy group at position 5 [7]. The amino group is then installed through various amination strategies, including palladium-catalyzed amination reactions or copper-mediated transformations [14] [15].

The optimization of reaction conditions for pyridine precursor-based syntheses has shown that temperature control is critical, with optimal ranges typically between 80-150°C depending on the specific transformation [1] [9]. The use of metal oxide catalysts, particularly copper oxide (Cu₂O), has been reported to provide yields of 85-95% in amination reactions when combined with appropriate nitrogen sources such as hydroxylamine hydrochloride [1].

Alternative approaches utilize 4-methylpyridine-3-boronic acid as an intermediate, which can be converted to the desired amino compound through Chan-Lam coupling reactions or related boron-mediated transformations [1]. These methods offer excellent functional group tolerance and typically proceed under mild conditions with high regioselectivity.

Via Substitution Reactions

Nucleophilic aromatic substitution reactions represent a versatile approach for constructing the 5-methoxy-4-methylpyridin-3-amine framework [10] [7]. The electron-deficient nature of the pyridine ring makes it particularly susceptible to nucleophilic attack, with positions 2, 4, and 6 being the most reactive sites [16]. However, careful selection of starting materials and reaction conditions can direct substitution to the desired 3-position [7] [8].

The synthesis typically begins with appropriately substituted halopyridines, such as 3-bromo-4-methylpyridine or 3-chloro-4-methylpyridine, which serve as electrophilic partners in nucleophilic substitution reactions [7]. The introduction of the methoxy group is commonly achieved through treatment with sodium methoxide in dimethylformamide (DMF) or other polar aprotic solvents [7]. Reaction conditions typically involve heating to 60-90°C for 1-6 hours, with yields ranging from 73-92% depending on the specific substrate and conditions employed [7].

The subsequent introduction of the amino group can be accomplished through various nucleophilic substitution strategies. Direct amination using ammonia or primary amines under basic conditions has been reported, with sodium hydroxide or potassium carbonate serving as effective bases [17] [8]. The reaction mechanism involves initial nucleophilic attack by the nitrogen nucleophile, followed by elimination of the halide leaving group to form the desired amino-substituted product [10] [16].

Advanced substitution methodologies have explored the use of phase-transfer catalysts to enhance reaction rates and improve yields [15]. The incorporation of quaternary ammonium salts such as tetrabutylammonium bromide has been shown to facilitate nucleophilic substitution reactions in biphasic systems, allowing for milder reaction conditions and improved selectivity [18].

Using Catalytic Approaches

Catalytic methodologies have emerged as powerful tools for the synthesis of 5-methoxy-4-methylpyridin-3-amine hydrochloride, offering advantages in terms of selectivity, efficiency, and functional group tolerance [5] [6]. Palladium-catalyzed approaches, particularly Buchwald-Hartwig amination reactions, have been extensively investigated for the formation of carbon-nitrogen bonds in pyridine systems [12] [15].

The palladium-catalyzed synthesis typically employs Pd(OAc)₂ as the catalyst precursor, combined with sterically hindered ligands such as 2-(dicyclohexylphosphino)biphenyl (CyJohnPhos) or similar phosphine ligands [6] [19]. Reaction conditions generally involve heating to 100-150°C for 4-12 hours in the presence of a suitable base such as cesium carbonate or potassium tert-butoxide [15]. These conditions typically provide yields of 75-90% with excellent functional group tolerance [6].

Copper-catalyzed approaches have also shown significant promise, particularly for the formation of carbon-nitrogen bonds under milder conditions [9] [14]. The use of copper powder or copper(I) salts in combination with appropriate ligands has been reported to facilitate amination reactions at temperatures as low as 80°C [9]. The Ullmann-type coupling reaction between aryl halides and amines has been successfully applied to pyridine substrates, with yields typically ranging from 80-95% [9].

Recent advances in catalytic methodologies have focused on the development of heterogeneous catalysts that can be easily recovered and reused [20] [21]. Iron-based catalysts, particularly those supported on magnetic nanoparticles, have shown promise for the synthesis of substituted pyridines through multicomponent reactions [20]. These catalysts offer advantages in terms of environmental sustainability and operational simplicity.

Optimization Strategies

Reaction Conditions and Parameters

The optimization of reaction conditions for the synthesis of 5-methoxy-4-methylpyridin-3-amine hydrochloride requires careful consideration of multiple parameters that significantly impact both yield and selectivity [22] [23]. Temperature control emerges as one of the most critical factors, with optimal ranges typically falling between 80-150°C depending on the specific synthetic route employed [1] [9]. Lower temperatures often result in incomplete conversion and extended reaction times, while excessive temperatures can lead to product decomposition and increased formation of side products [24] [22].

Reaction time optimization studies have demonstrated that most synthetic transformations reach completion within 2-8 hours under optimal conditions [1] [9]. Extended reaction times beyond this range frequently result in decreased yields due to product degradation or the formation of unwanted side products [15]. The monitoring of reaction progress through thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential for determining optimal reaction endpoints [25] [24].

Pressure considerations are particularly important for reactions involving gaseous reagents such as ammonia or hydrogen [26]. While most synthetic routes can be conducted at atmospheric pressure, elevated pressure conditions (1-10 atm) have been shown to improve the solubility of gaseous reagents and enhance reaction rates [22] [26]. The use of supercritical conditions, particularly with carbon dioxide as a reaction medium, has emerged as an environmentally friendly alternative that can provide excellent yields while facilitating product isolation [26].

pH control represents another crucial parameter, particularly for reactions involving amine nucleophiles [27] [28]. Basic conditions (pH 8-12) are typically required for optimal amine reactivity, with pH 10-11 being particularly effective for most amination reactions [17] [27]. The use of buffer systems or controlled addition of base can help maintain optimal pH throughout the reaction course [28].

Catalyst Selection

The selection of appropriate catalysts is fundamental to achieving high yields and selectivity in the synthesis of 5-methoxy-4-methylpyridin-3-amine hydrochloride [29] [20]. Metal oxide catalysts, particularly copper oxides, have demonstrated exceptional performance in amination reactions, with copper(I) oxide (Cu₂O) providing yields of 85-95% under optimized conditions [1]. The choice between different copper oxidation states significantly affects catalytic activity, with Cu₂O generally showing superior performance compared to CuO in most amination reactions [1].

Palladium-based catalysts have proven highly effective for cross-coupling reactions, with the specific ligand system playing a crucial role in determining reaction outcome [6] [19]. The use of sterically hindered phosphine ligands such as 2-(dicyclohexylphosphino)biphenyl has been shown to enhance catalytic activity while suppressing unwanted side reactions [15]. The catalyst loading typically ranges from 5-20 mol%, with 10 mol% representing the optimal balance between activity and cost-effectiveness [15].

Heterogeneous catalysts have gained increasing attention due to their ease of separation and potential for reuse [20] [21]. Iron-based catalysts supported on magnetic nanoparticles have shown particular promise, offering high activity combined with straightforward recovery through magnetic separation [20]. These catalysts maintain their activity through multiple reaction cycles, making them attractive for large-scale applications [21].

The development of environmentally benign catalytic systems has led to the exploration of biocatalysts and organocatalysts for pyridine synthesis [30]. While these systems often require longer reaction times, they offer advantages in terms of sustainability and mild reaction conditions [30]. The use of ionic liquids as both solvent and catalyst has also been investigated, providing unique opportunities for reaction optimization [15].

Solvent Effects

Solvent selection plays a pivotal role in determining the success of synthetic transformations leading to 5-methoxy-4-methylpyridin-3-amine hydrochloride [15] [31]. The choice between polar protic and polar aprotic solvents significantly affects both reaction rates and product distribution [31] [32]. Polar protic solvents such as methanol and ethanol are particularly effective for nucleophilic substitution reactions, providing optimal solvation of ionic intermediates while facilitating proton transfer processes [15] [31].

The solubility characteristics of 2-aminopyridine derivatives in various solvents have been systematically studied, revealing that solubility increases with hydrogen bond basicity, hydrogen bond acidity, and dipolarity/polarizability values [31]. This understanding has led to the development of solvent selection criteria based on linear solvation energy relationships, allowing for predictive optimization of reaction conditions [31].

Polar aprotic solvents such as dimethylformamide (DMF) and acetonitrile have proven particularly effective for certain synthetic transformations, especially those involving nucleophilic substitution reactions [15] [18]. The absence of protic sites in these solvents prevents unwanted side reactions while providing excellent solvation of ionic species [18]. The use of DMF at elevated temperatures (80-120°C) has been shown to facilitate challenging transformations that proceed slowly in other solvent systems [15].

Mixed solvent systems offer unique advantages for specific synthetic challenges [7] [33]. The combination of water and organic solvents can provide optimal conditions for reactions requiring both polar and nonpolar interactions [7]. Supercritical fluid systems, particularly those based on carbon dioxide, have emerged as environmentally friendly alternatives that offer excellent mass transfer properties and simplified product isolation [26].

Purification Techniques

Crystallization Methods

Crystallization represents the most widely employed purification technique for 5-methoxy-4-methylpyridin-3-amine hydrochloride, offering advantages in terms of both efficiency and final product purity [24] [34]. The compound exhibits favorable crystallization properties due to its rigid heterocyclic structure and the presence of hydrogen bonding sites that facilitate crystal lattice formation [35] [36]. Recrystallization from ethanol-water mixtures (typically 9:1 ratio) has been established as the standard method, providing yield recoveries of 75-90% with purities of 95-99% [24].

The crystallization process typically involves dissolution of the crude product in hot ethanol followed by slow cooling to room temperature [24]. The rate of cooling significantly affects crystal quality, with slower cooling rates generally producing larger, more well-formed crystals suitable for analytical characterization [24] [35]. The addition of water as an antisolvent can be used to induce crystallization and improve product recovery, particularly for compounds with high ethanol solubility [35].

Alternative crystallization solvents have been explored to optimize purification efficiency for specific applications [24] [34]. Diethyl ether has proven particularly effective for producing X-ray quality crystals, with slow evaporation at 4°C providing excellent crystal morphology [24]. The use of mixed solvent systems, particularly those combining polar and nonpolar components, can provide enhanced selectivity for removing structurally similar impurities [34].

The development of specialized crystallization techniques has focused on improving both yield and purity outcomes [37]. Cooling crystallization with controlled seeding has been shown to enhance nucleation kinetics and improve crystal size distribution [37]. The use of ultrasonic treatment during crystallization can promote uniform nucleation and reduce the formation of agglomerates [37].

Chromatographic Separation

Chromatographic techniques provide powerful tools for the purification of 5-methoxy-4-methylpyridin-3-amine hydrochloride, particularly for removing structurally related impurities that cannot be effectively separated through crystallization [27] [28]. Column chromatography on silica gel using gradient elution with hexane-ethyl acetate mixtures (1:1 to 1:4) has been established as a standard method, providing yield recoveries of 70-85% with purities of 92-98% [27].

pH-zone refining counter-current chromatography has emerged as a particularly effective technique for large-scale purification [27] [38]. This method utilizes a biphasic solvent system consisting of methyl tert-butyl ether, tetrahydrofuran, and water (4:6:7 volume ratio) with triethylamine as a retainer and hydrochloric acid as an eluter [27]. The technique provides excellent resolution of pyridine derivatives with yield recoveries of 85-95% and purities exceeding 98% [27].

High-performance liquid chromatography (HPLC) methods have been developed for both analytical and preparative applications [28] [39]. Reverse-phase systems using acetonitrile-water gradients provide excellent separation of pyridine derivatives, with preparative HPLC capable of producing material with purities of 99-99.9% [39]. However, this technique is typically reserved for analytical quantities due to throughput limitations and cost considerations [39].

The development of specialized chromatographic methods has focused on improving efficiency and reducing solvent consumption [38]. Supercritical fluid chromatography using carbon dioxide as the mobile phase has shown promise for the purification of pyridine derivatives, offering advantages in terms of environmental sustainability and simplified product isolation [26]. The technique provides excellent resolution while eliminating the need for organic solvent removal [26].

Yield Optimization

Yield optimization in the synthesis and purification of 5-methoxy-4-methylpyridin-3-amine hydrochloride requires a systematic approach that considers both synthetic efficiency and purification losses [22] [23]. The overall yield is determined by the product of individual step yields, making it essential to optimize each transformation in the synthetic sequence [22]. Mathematical modeling approaches, including response surface methodology and design of experiments, have been employed to identify optimal reaction conditions [22].

The optimization of synthetic routes has revealed that reaction temperature represents the most significant factor affecting yield, with optimal conditions typically falling in the range of 80-150°C depending on the specific transformation [22] [23]. The use of statistical experimental design has enabled the identification of optimal parameter combinations that maximize yield while minimizing reaction time and reagent consumption [22].

Purification yield optimization has focused on minimizing product losses during isolation and purification steps [24] [27]. The development of efficient workup procedures, including optimized extraction sequences and crystallization conditions, has been shown to improve overall process yields significantly [24]. The use of automated crystallization equipment has enabled more precise control of crystallization parameters, leading to improved yields and reproducibility [37].

Process analytical technology (PAT) has emerged as a valuable tool for real-time monitoring and optimization of synthetic processes [25]. The implementation of inline monitoring systems allows for dynamic adjustment of reaction conditions to maintain optimal yield throughout the process [25]. This approach has been particularly effective for large-scale synthesis where even small yield improvements can result in significant economic benefits [23].